

Commercial availability of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

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Compound of Interest

Compound Name: 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

Cat. No.: B1391538

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An In-Depth Technical Guide to **2-(Difluoromethyl)-4-fluoro-1-nitrobenzene** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic chemical intermediate, **2-(Difluoromethyl)-4-fluoro-1-nitrobenzene**. It moves beyond a simple cataloging of properties to provide an in-depth analysis of its commercial landscape, applications, and the scientific rationale for its use in modern therapeutic design.

Strategic Overview: The Value Proposition in Medicinal Chemistry

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene (CAS No: 63878-71-7) is a highly functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its utility is derived from the unique interplay of its three core functional groups: the nitro group, the aromatic fluorine atom, and the difluoromethyl group.

- **The Nitro Group as a Versatile Handle:** The nitro moiety is a cornerstone of synthetic chemistry, readily serving as a precursor to an aniline derivative via reduction. This transformation opens a gateway to a vast array of subsequent reactions, including amide

bond formation, sulfonylation, and the construction of heterocyclic systems, which are prevalent in pharmaceuticals.

- **The Impact of Fluorine in Drug Design:** The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance a drug candidate's profile.^{[1][2]} Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins.^[3]
- **The Difluoromethyl Group (CHF₂): A Modern Bioisostere:** The difluoromethyl group is of particular interest as it can serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups. It is less lipophilic than the related trifluoromethyl (-CF₃) group and possesses the unique ability to act as a hydrogen bond donor, potentially introducing new, favorable interactions with biological targets.^[4] This modulation of lipophilicity, electronic properties, and conformational preference makes it a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.^{[1][4]}

The combination of these features in a single, commercially available molecule provides a streamlined starting point for the synthesis of novel compounds, particularly in the fields of oncology, neurology, and infectious diseases.

Physicochemical Properties and Commercial Profile

A thorough understanding of the compound's properties is critical for its effective use in a laboratory setting.

Table 1: Key Properties of 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene

| Property | Value | Source(s) |
|----------------------|--|-----------|
| CAS Number | 63878-71-7 | [5] |
| Molecular Formula | C ₇ H ₄ F ₃ NO ₂ | [5] |
| Molecular Weight | 191.11 g/mol | [5] |
| MDL Number | MFCD14698657 | [5] |
| Purity/Specification | Typically ≥95-98% | [6][7] |
| SMILES Code | O=--INVALID-LINK--[O-] | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5][7] |

Commercial Availability

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is available from several chemical suppliers, primarily catering to research and development quantities. Bulk inquiries are typically handled on a case-by-case basis.

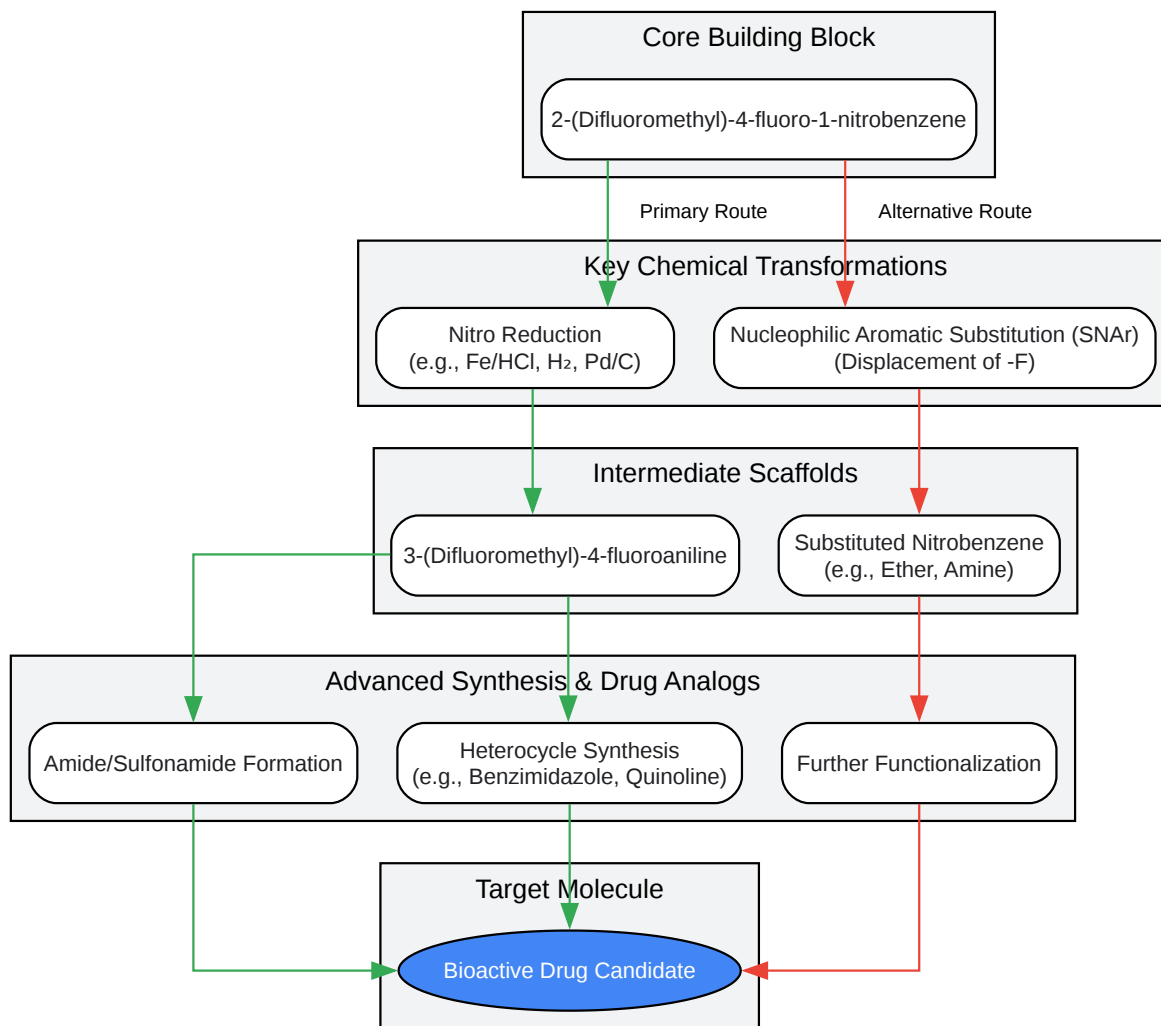
Table 2: Selected Commercial Suppliers

| Supplier | Product Name | CAS Number | Purity |
|-----------------------|--|--------------|---------------|
| Sigma-Aldrich (Merck) | 2-(difluoromethyl)-1-fluoro-4-nitrobenzene | 63878-71-7 | Not specified |
| BLDpharm | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene | 63878-71-7 | Not specified |
| ChemScene | 1-(Difluoromethyl)-4-fluoro-2-nitrobenzene | 1214364-90-5 | ≥98% |
| Lab-Chemicals.com | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | 61324-89-8 | 95% |

*Note: Isomeric variations exist. Researchers must verify the specific substitution pattern required for their synthetic route.

Synthetic & Application Logic

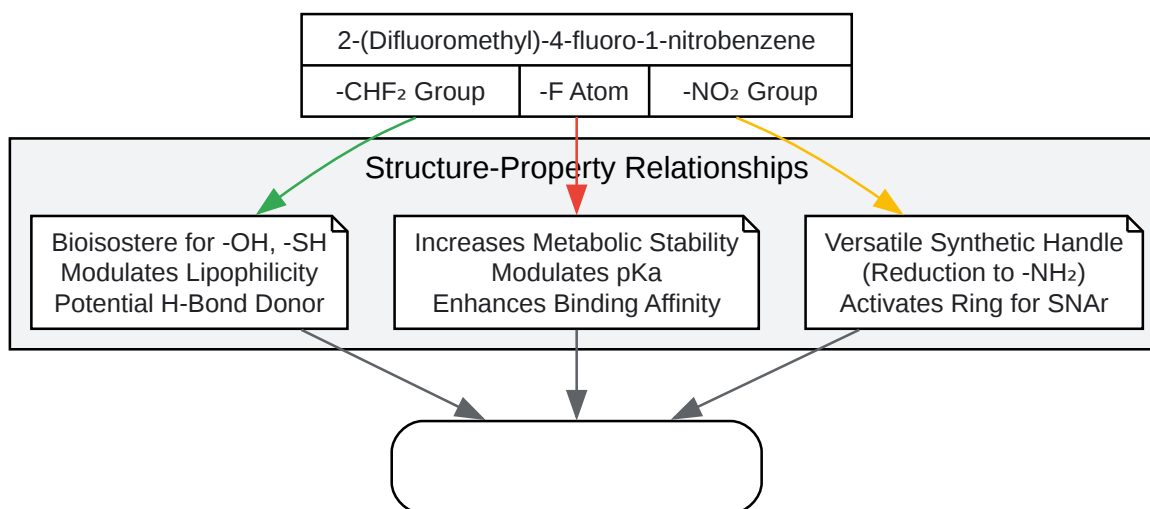
The strategic value of this compound is best understood through its application workflow in a typical drug discovery campaign.



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Caption: Synthetic pathways originating from the title compound.

The primary synthetic route involves the reduction of the nitro group to form the corresponding aniline. This intermediate is a versatile platform for building complex molecular architectures. The fluorine atom, activated by the electron-withdrawing nitro group, can also undergo nucleophilic aromatic substitution (S_NAr), providing an alternative path for diversification.



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Caption: Relationship between structure and medicinal properties.

Safety, Handling, and Disposal

As with any nitroaromatic compound, proper safety protocols are mandatory. The information provided here is a summary and should be supplemented by a thorough review of the supplier-specific Safety Data Sheet (SDS).

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement Code | Description |
|------------|----------------|---|
| Hazard | H301/H302 | Toxic or Harmful if swallowed. [8] |
| | H315 | Causes skin irritation.[8] |
| | H319 | Causes serious eye irritation. [8] |
| | H335 | May cause respiratory irritation.[8] |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10] |
| | P270 | Do not eat, drink or smoke when using this product.[9][10] |
| | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9][10] |
| Response | P301+P310/P317 | IF SWALLOWED: Immediately call a POISON CENTER/doctor or get medical help.[8][9] |
| | P302+P352 | IF ON SKIN: Wash with plenty of water.[9] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10] |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[9][10] |

| | | |
|----------|---------------------|---|
| P405 | Store locked up.[9] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[9][10] |

Experimental Protocol: General Handling Procedure

- Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
- Dispensing: As the compound may be a solid or low-melting liquid, use appropriate spatulas or syringes for transfer. Avoid creating dust.
- Waste Disposal: Contaminated materials and excess reagents must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge to drains.

Conclusion

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene represents a sophisticated and highly valuable starting material for drug discovery and development. Its commercial availability provides researchers with direct access to a scaffold that combines three key functional motifs, each contributing to the potential for creating novel therapeutics with optimized properties. A comprehensive understanding of its chemical behavior, safety profile, and the strategic rationale for its use is essential for leveraging its full potential in the laboratory.

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